molecular formula C11H14BrNO2 B048163 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 33708-69-9

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B048163
CAS No.: 33708-69-9
M. Wt: 272.14 g/mol
InChI Key: QTPXHZCTCJPRCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyisopropyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyisopropyl group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPXHZCTCJPRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312803
Record name NSC263142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33708-69-9
Record name NSC263142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC263142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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